4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid
Description
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a fluorinated aromatic compound featuring a butanoic acid backbone substituted with a methylsulfonylamino group linked to a 2-fluorophenyl ring. Its synthesis is often aimed at exploring biological activities, such as enzyme inhibition or immunogenicity, and forming coordination complexes with transition metals for therapeutic applications .
Properties
IUPAC Name |
4-(2-fluoro-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-18(16,17)13(8-4-7-11(14)15)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQPEDKKJLOSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the reaction of 2-fluoroaniline with methylsulfonyl chloride to form the intermediate 2-fluoro-N-methylsulfonylaniline. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Positional Isomers and Key Properties
Substituent Variations on the Phenyl Ring
Methyl-Substituted Derivatives
- 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid: The para-methyl group may stabilize the phenyl ring electronically, altering metabolic stability .
Halogen-Substituted Derivatives
- 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid: Chlorine introduces strong electron-withdrawing effects, increasing acidity (pKa ~3.1) and reactivity toward nucleophiles .
- 4-[(2-Chlorophenyl)sulfamoyl]butanoic acid: Direct sulfamoyl linkage (vs. methylsulfonyl) reduces steric bulk but may decrease resistance to enzymatic hydrolysis .
Table 2: Substituent Effects on Reactivity
Functional Group Modifications
Sulfonyl vs. Oxo Groups
- 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid: Replacement of methylsulfonyl with an oxo group eliminates the sulfonyl’s electron-withdrawing effect, reducing acidity (pKa ~4.2) and metal-binding capacity .
- 4-(Glutamylamino)butanoic acid: An amide-linked glutamyl group increases polarity, making it a uremic toxin with inhibitory effects on protein synthesis .
Extended Carbon Chains
- 6-[[(2,3-Dihydro-2,2-dimethyl-7-benzofuranyloxy)carbonyl]amino]hexanoic acid: A hexanoic acid backbone with a benzofuranyl group enhances immunogenicity, enabling antibody production against pesticides like carbofuran .
Biological Activity
4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of a 2-fluorophenyl group and a methylsulfonyl amino group, suggest a diverse range of biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid is C11H14FNO4S, with a molecular weight of approximately 275.30 g/mol. The compound's structure includes:
- Butanoic acid backbone : Provides the acidic functional group.
- 2-Fluorophenyl group : May enhance lipophilicity and receptor binding.
- Methylsulfonyl amino group : Potentially contributes to bioactivity through interactions with biological targets.
The mechanisms through which 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid exerts its biological effects are not fully elucidated but may involve:
- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may interact with specific molecular targets affecting cellular processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses .
- Biochemical Pathways : Preliminary studies indicate that it may influence multiple biochemical pathways, potentially affecting cell signaling and metabolic processes .
Biological Activities
Research has indicated several biological activities associated with 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The interaction with cancer-related pathways could lead to apoptosis in malignant cells .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential applications in treating infections .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid:
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Cytotoxicity Studies :
- In vitro studies on related sulfonamide derivatives showed significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- A study on structurally similar compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms.
- Enzyme Interaction Studies :
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Inflammation Models :
- Experimental models demonstrated that related compounds reduced inflammatory markers in vivo, supporting the hypothesis that 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid could possess anti-inflammatory properties.
Data Summary
The following table summarizes key findings related to the biological activity of 4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid and its analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
